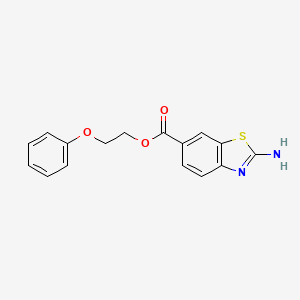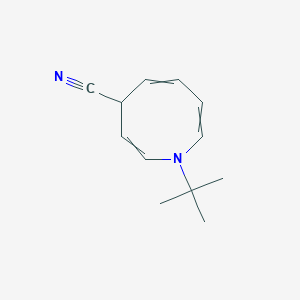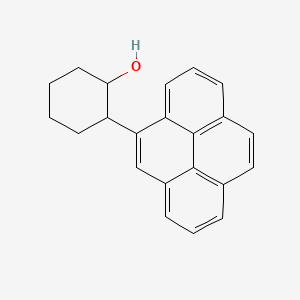![molecular formula C9H14O2SSn B14318688 Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane CAS No. 112379-51-8](/img/structure/B14318688.png)
Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane is an organotin compound that features a thiophene ring attached to a stannane moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, adds unique properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane typically involves the reaction of thiophene derivatives with organotin reagents. One common method is the reaction of thiophene-2-carboxylic acid with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include purification steps such as distillation or recrystallization to achieve the desired purity levels. The compound is typically stored under inert atmosphere conditions to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The stannane moiety can be reduced to form tin hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the stannane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Tin hydrides.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane involves its interaction with various molecular targets. The thiophene ring can engage in π-π interactions with aromatic systems, while the stannane moiety can coordinate with metal centers. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(thiophen-2-yl)stannane: Similar structure but lacks the acetyl group.
2-(Tributylstannyl)thiophene: Contains a thiophene ring with a tributylstannyl group instead of a trimethylstannyl group.
Uniqueness
Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane is unique due to the presence of both the thiophene ring and the acetyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
112379-51-8 |
|---|---|
Fórmula molecular |
C9H14O2SSn |
Peso molecular |
304.98 g/mol |
Nombre IUPAC |
trimethylstannyl 2-thiophen-2-ylacetate |
InChI |
InChI=1S/C6H6O2S.3CH3.Sn/c7-6(8)4-5-2-1-3-9-5;;;;/h1-3H,4H2,(H,7,8);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
LEFFHOCDUTWUIN-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)(C)OC(=O)CC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)

![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)

![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)


![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)


mercury](/img/structure/B14318694.png)



